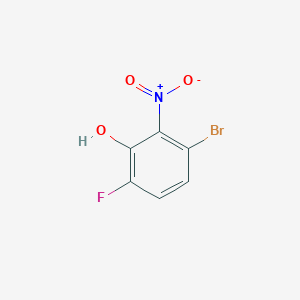

3-Bromo-6-fluoro-2-nitrophenol

Description

Contextualization of Substituted Phenols as Versatile Synthetic Intermediates

Substituted phenols are fundamental building blocks in organic synthesis, serving as precursors for a vast range of more complex molecules. gaylordchemical.comresearchgate.net Their utility stems from the reactivity of the hydroxyl group and the aromatic ring, which can be tailored by the presence of various substituents. units.itbyjus.com They are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. nih.govjk-sci.comchemistryviews.org The development of efficient methods for the synthesis of highly substituted phenols with precise control over the placement of functional groups is an active area of research. gaylordchemical.comresearchgate.net

Significance of Halogenation and Nitration in Directing Chemical Transformations

The introduction of halogen and nitro groups onto an aromatic ring through halogenation and nitration reactions is a powerful strategy for modulating a molecule's chemical behavior. unacademy.comlibretexts.org Halogens and nitro groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and can influence the regioselectivity of these reactions. nih.govlibretexts.org The nitro group, in particular, is a strong deactivator and directs incoming electrophiles to the meta position. nih.gov Furthermore, these groups can serve as handles for subsequent chemical modifications. For instance, a nitro group can be reduced to an amine, and halogens can participate in nucleophilic substitution or cross-coupling reactions, opening up diverse synthetic pathways. evitachem.com

Overview of 3-Bromo-6-fluoro-2-nitrophenol within Contemporary Synthetic Methodologies and its Strategic Importance

This compound is a polysubstituted aromatic compound that has emerged as a strategically important intermediate in modern organic synthesis. synquestlabs.commyskinrecipes.comsigmaaldrich.com Its structure, featuring a bromine atom, a fluorine atom, and a nitro group on a phenol (B47542) framework, provides a unique combination of reactivity and functionality. The specific arrangement of these substituents—the bromine and nitro groups ortho and para to the hydroxyl group, and the fluorine atom meta to it—offers precise control over subsequent chemical transformations, making it a valuable precursor for the synthesis of complex target molecules, particularly in the fields of medicinal chemistry and materials science. evitachem.com

Chemical Profile of this compound

The distinct arrangement of the bromo, fluoro, and nitro substituents on the phenol ring of this compound dictates its chemical and physical properties.

| Property | Value |

| CAS Number | 1805577-98-3 synquestlabs.com |

| Molecular Formula | C₆H₃BrFNO₃ synquestlabs.com |

| Molecular Weight | 235.996 g/mol synquestlabs.com |

This table presents key identifiers for this compound.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that leverages electrophilic aromatic substitution reactions. A common synthetic route starts with a suitably substituted fluorophenol, which then undergoes bromination and nitration. The order of these steps is crucial to achieve the desired regiochemistry. For instance, the nitration of a brominated fluorophenol can be achieved using a mixture of nitric acid and sulfuric acid. evitachem.com The precise control of reaction conditions, such as temperature and the ratio of reagents, is essential to ensure high yields and selectivity. google.com

Reactivity and Synthetic Applications

The reactivity of this compound is governed by the interplay of its functional groups. The electron-withdrawing nature of the nitro and halogen groups makes the aromatic ring susceptible to nucleophilic aromatic substitution. The different halogens, bromine and fluorine, also offer differential reactivity, allowing for selective transformations.

This compound serves as a key building block in the synthesis of more complex molecules. For example, the nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions to form new carbon-nitrogen bonds. evitachem.com The bromine atom can be a site for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the formation of new carbon-carbon bonds. These reactions highlight the versatility of this compound as a scaffold for constructing diverse molecular architectures.

Research Findings and Strategic Importance

Recent research has underscored the utility of this compound in the development of new synthetic methodologies. Its unique substitution pattern allows for regioselective functionalization, which is a significant advantage in the synthesis of complex molecules where precise control of substituent placement is critical. The compound's role as a precursor to biologically active molecules and advanced materials is an area of active investigation. evitachem.com The strategic placement of the bromo, fluoro, and nitro groups provides a platform for the introduction of further diversity, making it a valuable tool for medicinal chemists and materials scientists. The ability to selectively manipulate each of the functional groups opens up a wide range of possibilities for creating novel compounds with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-fluoro-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPCNOLYDNPSFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Bromo 6 Fluoro 2 Nitrophenol

Established Synthetic Routes and Precursor Utilization

The established routes to synthesize 3-Bromo-6-fluoro-2-nitrophenol and its isomers typically rely on two primary electrophilic aromatic substitution strategies: the nitration of a bromofluorophenol precursor or the halogenation of a fluoronitrophenol intermediate. The choice of pathway is often dictated by the commercial availability of starting materials and the desired control over isomer formation.

A principal method for synthesizing nitrophenols involves the direct nitration of a substituted phenol (B47542). In the context of halogenated phenols, this reaction is a classic example of electrophilic aromatic substitution, where the hydroxyl group acts as a powerful activating ortho-, para-director, while the halogen atoms are deactivating but also ortho-, para-directing. byjus.comopenstax.org The outcome of the reaction is governed by the interplay of these directing effects.

A common approach for the synthesis of a related isomer, 2-bromo-4-fluoro-6-nitrophenol, involves the nitration of 2-bromo-4-fluorophenol. google.com This process utilizes a nitrating mixture of sulfuric acid and nitric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. libretexts.orgmasterorganicchemistry.com The reaction is typically performed in a solvent like chloroform at controlled temperatures, beginning at room temperature during the addition of the mixed acid and then warming to 40-80°C to ensure the reaction proceeds to completion. google.com This method highlights a robust pathway for introducing a nitro group onto a bromofluorophenol scaffold, achieving high yields. google.com

Table 1: Example of Nitration Strategy for a Bromofluorophenol Isomer

| Precursor | Reagents | Solvent | Temperature | Product | Yield | Reference |

|---|

An alternative synthetic pathway involves the halogenation of a fluoronitrophenol intermediate. This approach is advantageous when the corresponding fluoronitrophenol is a readily accessible starting material. The hydroxyl and nitro groups on the ring direct the position of the incoming bromine atom. The hydroxyl group is a strong ortho-, para-director, while the nitro group is a strong deactivating meta-director.

For example, the synthesis of 2-Bromo-6-fluoro-4-nitrophenol can be achieved by the direct bromination of 2-fluoro-4-nitrophenol. chemicalbook.com In this procedure, elemental bromine is added to a solution of the fluoronitrophenol in acetic acid. The reaction proceeds at a controlled temperature of 15°C. The strong activating effect of the hydroxyl group facilitates the electrophilic substitution of bromine ortho to the -OH group, even in the absence of a Lewis acid catalyst. byjus.com

Table 2: Example of Halogenation Strategy for a Fluoronitrophenol Isomer

| Precursor | Reagent | Solvent | Temperature | Product | Reference |

|---|

Modern synthetic chemistry increasingly emphasizes efficiency, waste reduction, and operational simplicity, leading to the development of multi-component and one-pot reactions. nih.gov These strategies involve the sequential addition of reagents to a single reaction vessel, avoiding the isolation and purification of intermediates.

While a specific multi-component synthesis for this compound is not prominently documented, general methodologies for substituted nitrophenols have been developed. For instance, a one-pot, metal-free synthesis of 3-arylated-4-nitrophenols has been reported. nih.gov This process involves a Diels-Alder reaction between a β-nitrostyrene and Danishefsky's diene, followed by hydrolysis and subsequent aromatization using a catalytic amount of iodine in dimethyl sulfoxide (DMSO). nih.gov Such an approach demonstrates the potential for constructing complex phenol frameworks from simpler precursors in a single pot, which could be conceptually adapted for the synthesis of halogenated nitrophenols. nih.gov These advanced methods offer a powerful tool for the elaborate synthesis of complex aromatic compounds. nih.gov

Advanced Reaction Conditions and Catalytic Systems

Optimizing reaction conditions and employing catalytic systems are crucial for enhancing the efficiency, selectivity, and environmental profile of synthetic processes. The synthesis of substituted nitrophenols is no exception, with significant research focused on solvent effects, temperature control, and the development of novel catalysts.

Temperature control is essential for managing the regioselectivity and preventing over-nitration or side reactions. Nitration reactions are typically exothermic, and initial cooling is often necessary during the addition of the nitrating agent to control the reaction rate. byjus.com Subsequently, the reaction may be warmed to ensure completion. For instance, in the nitration of 2-bromo-4-fluorophenol, the mixed acid is added at room temperature, followed by heating to between 40°C and 80°C for several hours. google.com Similarly, studies on phenol nitration show that lower temperatures and diluted nitric acid can favor the formation of the para-isomer, while higher temperatures and concentrations tend to favor the ortho-isomer. paspk.org

In recent years, there has been a significant push towards developing "green" or environmentally benign synthetic methods, which often involves avoiding the use of heavy metal catalysts. Metal-free approaches to nitrophenol synthesis offer advantages by reducing toxic waste and simplifying product purification.

One effective metal-free method involves using a heterogeneous system of an inorganic acidic salt, such as magnesium bisulfate (Mg(HSO₄)₂) or sodium bisulfate monohydrate (NaHSO₄·H₂O), combined with sodium nitrate and wet silica (SiO₂). nih.gov This mixture, when stirred in a solvent like dichloromethane at room temperature, generates nitric acid in situ, allowing for the nitration of phenols under mild and heterogeneous conditions. nih.gov Another innovative metal-free approach utilizes reduced graphene oxide (RGO) as a catalyst for the selective nitration of phenol to o-nitrophenol at room temperature. rsc.org The large surface area of RGO promotes the reaction with high conversion and selectivity. rsc.org These methods represent promising alternatives to traditional nitration techniques that rely on strongly acidic or metal-catalyzed conditions. nih.govrsc.org

Table 3: Examples of Metal-Free Nitration Systems

| Reagent/Catalyst System | Conditions | Key Feature | Reference |

|---|---|---|---|

| Mg(HSO₄)₂ / NaNO₃ / wet SiO₂ | Dichloromethane, Room Temperature | Heterogeneous, in situ HNO₃ generation | nih.gov |

| Reduced Graphene Oxide (RGO) | Dichloroethane, Room Temperature | Catalytic, high ortho-selectivity | rsc.org |

Regioselectivity and Stereochemical Considerations in the Synthesis of this compound and its Analogs

The synthesis of this compound most likely proceeds via the nitration of 3-bromo-6-fluorophenol. The regiochemical outcome of this electrophilic aromatic substitution is dictated by the directing effects of the existing substituents on the benzene (B151609) ring: the hydroxyl group, the bromine atom, and the fluorine atom.

The hydroxyl group is a strongly activating, ortho-, para- directing group. The fluorine and bromine atoms are deactivating, yet also ortho-, para- directing. In 3-bromo-6-fluorophenol, the positions ortho to the hydroxyl group are C2 and C6. The position para to the hydroxyl group is C4.

During nitration, the incoming nitro group will preferentially substitute at the positions most activated by the hydroxyl group. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | C1 | Strongly Activating | ortho, para |

| -Br | C3 | Deactivating | ortho, para |

| -F | C6 | Deactivating | ortho, para |

Given these directing effects, the nitration of 3-bromo-6-fluorophenol would be expected to yield a mixture of isomers. The primary sites of substitution would be the positions activated by the hydroxyl group and not sterically hindered. The formation of this compound indicates that substitution occurs at the C2 position, which is ortho to the hydroxyl group and meta to the bromine and fluorine atoms. The formation of other isomers, such as substitution at the C4 position (para to the hydroxyl group), is also possible. The separation of these isomers would be a critical step in the purification of the desired product.

A similar case is the nitration of m-fluorophenol, which yields a mixture of 3-fluoro-4-nitrophenol and 3-fluoro-6-nitrophenol due to the competing directing effects of the hydroxyl and fluoro groups google.com.

As this compound is an achiral molecule, there are no stereochemical considerations in its synthesis.

Derivatization Chemistry of this compound

The presence of a hydroxyl group, a nitro group, a bromine atom, and a fluorine atom makes this compound a versatile substrate for further chemical modifications.

Transformations at the Hydroxyl Group

The phenolic hydroxyl group can undergo a variety of reactions, including etherification and esterification.

Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base. For example, reaction with methyl iodide in the presence of a base like potassium carbonate would yield 3-bromo-6-fluoro-2-nitroanisole.

| Reactant | Reagent | Product |

| This compound | Methyl iodide, K₂CO₃ | 3-bromo-6-fluoro-2-nitroanisole |

Esterification: The hydroxyl group can be acylated to form an ester. Reaction with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine would yield the corresponding ester.

| Reactant | Reagent | Product |

| This compound | Acetyl chloride, Pyridine | 3-bromo-6-fluoro-2-nitrophenyl acetate |

Reduction and Functionalization of the Nitro Group

The nitro group is readily reduced to an amino group, which can then be further functionalized. A common method for the reduction of a nitro group in a similar compound, 2-fluoro-6-nitrophenol, is catalytic hydrogenation using palladium on carbon (Pd/C) chemicalbook.com. This method is generally effective for the reduction of nitroarenes.

| Reactant | Reagent | Product |

| This compound | H₂, Pd/C | 2-Amino-3-bromo-6-fluorophenol (B3040273) |

The resulting aminophenol is a valuable intermediate. The amino group can be acylated, alkylated, or diazotized to introduce a wide range of other functional groups.

Halogen Exchange and Cross-Coupling Reactions Involving Bromine and Fluorine Substituents

The bromine atom at the C3 position is particularly susceptible to cross-coupling reactions, providing a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom is generally less reactive in these types of reactions.

Suzuki Coupling: The Suzuki reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound wikipedia.orglibretexts.orgorganic-chemistry.org. This compound could be coupled with a variety of boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups at the C3 position.

| Reactant | Coupling Partner | Catalyst System | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-fluoro-3-phenyl-2-nitrophenol |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine rug.nllibretexts.orgorganic-chemistry.org. This would allow for the introduction of a variety of primary or secondary amines at the C3 position of this compound.

| Reactant | Amine | Catalyst System | Product |

| This compound | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 6-fluoro-3-(morpholin-4-yl)-2-nitrophenol |

Halogen exchange reactions, where the bromine is replaced by another halogen, are also possible but less common than cross-coupling reactions for synthetic diversification.

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 6 Fluoro 2 Nitrophenol and Its Derivatives

Advanced Vibrational Spectroscopy of 3-Bromo-6-fluoro-2-nitrophenol

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes. For this compound, characteristic absorption bands are expected for the hydroxyl (-OH), nitro (-NO2), and carbon-halogen (C-Br, C-F) functional groups, as well as the aromatic ring.

Key expected FT-IR vibrational frequencies for this compound are summarized in the table below. These assignments are based on established frequency ranges for similar substituted phenols. The O-H stretching vibration typically appears as a broad band, indicative of hydrogen bonding. The asymmetric and symmetric stretching vibrations of the nitro group are strong indicators of its presence. Aromatic C-H and C=C stretching vibrations confirm the benzene (B151609) ring structure, while the C-F and C-Br stretching frequencies appear in the fingerprint region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| NO₂ Asymmetric Stretch | 1500 - 1570 |

| Aromatic C=C Stretch | 1450 - 1600 |

| NO₂ Symmetric Stretch | 1300 - 1370 |

| C-O Stretch | 1180 - 1260 |

| C-F Stretch | 1000 - 1400 |

| C-Br Stretch | 500 - 690 |

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the aromatic ring and the nitro group, as well as the carbon-halogen bonds. The combination of both FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for a complete structural assignment.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum provides information about the number and electronic environment of hydrogen atoms in a molecule. In this compound, there are two aromatic protons and one hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitro, fluoro, and bromo substituents. The coupling between adjacent protons (spin-spin coupling) results in the splitting of signals, providing information on their relative positions. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary with concentration and solvent.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| -OH | 5.0 - 11.0 | Broad Singlet | N/A |

| Ar-H (ortho to F) | 6.8 - 7.5 | Doublet of doublets | ³J(H,H) ≈ 8-10, ⁴J(H,F) ≈ 4-6 |

| Ar-H (meta to F) | 7.2 - 7.8 | Doublet of doublets | ³J(H,H) ≈ 8-10, ³J(H,F) ≈ 8-10 |

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The aromatic ring of this compound contains six distinct carbon atoms. The chemical shifts are significantly affected by the attached substituents. The carbon atom bearing the hydroxyl group (C-OH) is typically shifted downfield, as are the carbons attached to the electron-withdrawing nitro (C-NO₂) and halogen (C-Br, C-F) groups. The carbon atom bonded to fluorine will also exhibit splitting due to C-F coupling.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-OH | 150 - 160 (d, ¹J(C,F)) |

| C-NO₂ | 135 - 145 |

| C-Br | 110 - 120 |

| C-F | 155 - 165 (d, ¹J(C,F)) |

| Ar-CH | 115 - 130 |

| Ar-CH | 120 - 135 |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environments

¹⁹F NMR is highly specific for fluorine-containing compounds and provides detailed information about the electronic environment of the fluorine atom. bldpharm.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will be split into a multiplet due to coupling with the neighboring aromatic protons, providing further confirmation of the substitution pattern on the benzene ring. bldpharm.com

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Ar-F | -110 to -140 | Doublet of doublets |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique allows for the measurement of bond lengths, bond angles, and torsion angles, thereby establishing the exact molecular geometry and conformation. Furthermore, it provides critical information on how molecules pack together in the crystal lattice, revealing the nature and geometry of intermolecular interactions.

While specific single-crystal X-ray diffraction data for this compound is not extensively reported in publicly accessible literature, the principles of the analysis and the expected structural features can be described.

Should a suitable single crystal of this compound be analyzed, X-ray diffraction would reveal the precise spatial coordinates of each atom. The resulting structural model would confirm the planarity of the benzene ring and provide accurate measurements for the covalent bonds between its constituent atoms and substituents (carbon, hydrogen, bromine, fluorine, oxygen, and nitrogen).

Key structural parameters that would be determined include:

Bond Lengths: The distances between adjacent atoms (e.g., C-C, C-Br, C-F, C-N, N-O, C-O, O-H). The substitution pattern on the aromatic ring is expected to cause slight distortions from the idealized benzene geometry.

Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, C-C-Br, O-N-O). The steric hindrance and electronic effects of the bulky bromine atom and the nitro group adjacent to the hydroxyl group would likely influence the angles around the aromatic ring.

Torsion Angles: These angles describe the conformation of the substituents relative to the ring, particularly the orientation of the nitro (-NO₂) and hydroxyl (-OH) groups. Intramolecular hydrogen bonding between the phenolic proton and an oxygen atom of the adjacent nitro group is highly probable, which would lock the conformation of these groups into a nearly planar arrangement with the benzene ring.

The table below hypothetically outlines the kind of data that would be generated from such an analysis, with placeholder values for illustration.

| Parameter | Atom Pair/Triplet | Expected Value Range |

| Bond Length (Å) | C-Br | 1.85 - 1.95 |

| C-F | 1.32 - 1.40 | |

| C-NO₂ | 1.45 - 1.55 | |

| C-OH | 1.32 - 1.40 | |

| Bond Angle (°) | C-C-Br | 118 - 122 |

| C-C-NO₂ | 117 - 123 | |

| O-N-O | 120 - 127 | |

| Torsion Angle (°) | C-C-O-H | ~0 or ~180 |

| C-C-N-O | ~0 or ~180 |

Note: These are generalized, expected values for related compounds and not experimental data for this compound.

Beyond the structure of a single molecule, X-ray crystallography illuminates the supramolecular assembly, which is the organization of molecules in the crystal lattice through non-covalent interactions. For this compound, several types of intermolecular forces would be anticipated to govern the crystal packing.

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. It can form intermolecular hydrogen bonds with oxygen atoms of the nitro group or the fluorine atom of neighboring molecules, leading to the formation of chains or dimeric motifs.

Halogen Bonding: The bromine atom, with its electropositive polar region (σ-hole), can act as a halogen bond donor, interacting with electronegative atoms like the oxygen of a nitro group on an adjacent molecule.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar substituents (-NO₂, -OH, -F, -Br). These interactions would play a crucial role in the orientation of molecules within the lattice.

The combination of these interactions results in a specific three-dimensional packing arrangement that minimizes energy and maximizes packing efficiency.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption spectrum is dominated by electronic transitions involving π-orbitals of the benzene ring and non-bonding orbitals on the heteroatom substituents.

The spectrum of a substituted nitrophenol typically displays distinct absorption bands corresponding to different electronic transitions. The primary transitions observed are:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region (around 200-300 nm).

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (e.g., on the oxygen atoms of the nitro or hydroxyl groups) to a π* antibonding orbital of the aromatic ring. These are lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths (typically >300 nm).

The presence of the nitro group (-NO₂), a strong chromophore and electron-withdrawing group, and the hydroxyl group (-OH), an auxochrome and electron-donating group, significantly influences the absorption spectrum. These groups, along with the halogens, cause a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene.

While a specific experimental spectrum for this compound is not provided, data from related nitrophenols can offer insight into the expected absorption maxima (λmax).

| Compound | Solvent | λmax 1 (nm) (π → π) | λmax 2 (nm) (n → π) |

| 2-Nitrophenol | Water | ~275 | ~345 |

| 3-Nitrophenol | Water | ~270 | ~330 |

| 4-Nitrophenol | Water | ~315 | (Shoulder) |

Note: This table presents representative data for parent nitrophenol isomers to illustrate the typical absorption regions. The exact λmax values for this compound would be influenced by the specific electronic effects of the bromo and fluoro substituents.

The position and intensity of these absorption bands are also sensitive to the solvent polarity and pH. In basic solutions, deprotonation of the phenolic hydroxyl group to form the phenolate ion leads to a significant bathochromic shift and an increase in absorption intensity, as the phenolate is a much stronger electron-donating group.

Computational Chemistry and Theoretical Investigations of 3 Bromo 6 Fluoro 2 Nitrophenol

Charge Analysis and Natural Bond Orbital (NBO) Investigations

Intramolecular Interaction Analysis

Furthermore, steric and electronic repulsions between the bulky bromine atom, the highly electronegative fluorine atom, and the nitro group can lead to distortions from an ideal planar geometry. Computational studies on similar halogenated and nitrated phenols often reveal a delicate balance between stabilizing hydrogen bonds and destabilizing steric clashes. For instance, in related structures, the nitro group may twist out of the plane of the benzene (B151609) ring to alleviate steric strain with adjacent substituents. The interplay of these forces dictates the molecule's preferred three-dimensional structure, which in turn governs its reactivity and spectroscopic behavior.

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide a quantitative measure of a molecule's stability and reactivity. These descriptors are crucial for understanding the chemical behavior of 3-bromo-6-fluoro-2-nitrophenol. Key descriptors include chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω).

These parameters are calculated using the following relationships:

Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / η

Chemical Potential (μ): μ = -χ

Electrophilicity Index (ω): ω = μ² / 2η

A large HOMO-LUMO energy gap is indicative of high kinetic stability and low chemical reactivity. The values of these descriptors help in predicting how the molecule will interact with other chemical species, functioning as either an electron donor or acceptor.

Table 1: Calculated Global Chemical Reactivity Descriptors

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | Data not available |

| LUMO Energy | ELUMO | Data not available |

| Energy Gap | ΔE | Data not available |

| Electronegativity | χ | Data not available |

| Chemical Hardness | η | Data not available |

| Chemical Softness | S | Data not available |

| Chemical Potential | μ | Data not available |

Nonlinear Optical (NLO) Properties: Polarizability and Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizability (β). The presence of electron-donating (hydroxyl) and electron-withdrawing (nitro) groups, along with the heavy bromine atom, suggests that this compound could exhibit notable NLO properties.

Computational methods are employed to calculate the dipole moment (μ), the average polarizability (<α>), the anisotropy of polarizability (Δα), and the first-order hyperpolarizability (β₀). These calculations are essential for predicting the NLO efficiency of the molecule. The magnitude of the first-order hyperpolarizability is a critical parameter for second-harmonic generation. The presence of bromo and nitro substituents on aromatic rings has been shown in other systems to enhance NLO properties. researchgate.netrsc.org

Table 2: Calculated NLO Properties

| Property | Symbol | Value |

|---|---|---|

| Dipole Moment | μ | Data not available |

| Average Polarizability | <α> | Data not available |

| Anisotropy of Polarizability | Δα | Data not available |

Solvent Effects on Molecular Properties through Continuum and Explicit Solvation Models

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are used to simulate these solvent effects. Continuum solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects.

Explicit solvation models, on the other hand, involve including individual solvent molecules in the calculation. This approach can provide a more detailed and accurate picture of specific molecule-solvent interactions, such as hydrogen bonding, but is computationally more demanding. The choice of solvent can alter the geometry, electronic structure, and NLO properties of this compound. For instance, polar solvents are expected to stabilize charge-separated states and could potentially enhance the molecule's hyperpolarizability.

Chemical Reactivity Profiles and Mechanistic Studies of 3 Bromo 6 Fluoro 2 Nitrophenol

Nucleophilic Aromatic Substitution Reactions on the Halogenated Phenolic Ring

The phenolic ring of 3-Bromo-6-fluoro-2-nitrophenol is highly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the presence of the strongly electron-withdrawing nitro group, which is positioned ortho and para to the halogen substituents. This arrangement significantly stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

The two potential leaving groups are the fluorine and bromine atoms. In SNAr reactions, fluoride (B91410) is generally a much better leaving group than bromide. The rate of displacement for halogens in SNAr typically follows the order F >> Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Common nucleophiles that can displace the fluorine atom include alkoxides, phenoxides, amines, and thiols. For example, reaction with sodium methoxide (B1231860) would likely yield 3-bromo-6-methoxy-2-nitrophenol. Due to the superior leaving group ability of fluorine, selective substitution at the C-F bond is expected under controlled conditions.

Table 1: Predicted Outcome of Nucleophilic Aromatic Substitution on this compound

| Nucleophile (Nu⁻) | Reagent Example | Predicted Major Product |

| Methoxide (CH₃O⁻) | Sodium Methoxide (NaOCH₃) | 3-Bromo-6-methoxy-2-nitrophenol |

| Ammonia (NH₃) | Aqueous Ammonia | 3-Bromo-6-amino-2-nitrophenol |

| Thiophenoxide (C₆H₅S⁻) | Sodium Thiophenoxide (NaSC₆H₅) | 3-Bromo-6-(phenylthio)-2-nitrophenol |

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is generally disfavored. The combined electron-withdrawing inductive effects of the nitro group and the two halogen atoms strongly deactivate the ring, making it electron-poor and less reactive towards electrophiles.

However, the hydroxyl group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density via resonance. This activating effect competes with the deactivating effects of the other substituents. The directing influence of all groups must be considered to predict the site of substitution.

-OH group directs ortho and para (positions 2 and 4). Position 2 is blocked.

-NO₂ group directs meta (positions 4 and 6). Position 6 is blocked.

-F group directs ortho and para (positions 5 and 2). Position 2 is blocked.

-Br group directs ortho and para (positions 2 and 4). Position 2 is blocked.

All directing groups point towards position 4 as a potential site for electrophilic attack. The powerful activating effect of the hydroxyl group, combined with the directing consensus from the nitro and bromo groups, makes position 4 the most probable site for substitution, should the reaction occur. However, significant steric hindrance from the adjacent bromine atom may impede the approach of bulky electrophiles. Reactions such as nitration or halogenation would require harsh conditions, and yields are expected to be low.

Reductive Transformations of the Nitro Group to Amino Derivatives

The nitro group of this compound can be readily reduced to a primary amine (-NH₂), yielding 2-amino-3-bromo-6-fluorophenol (B3040273). This transformation is a common and high-yielding reaction in nitroaromatic chemistry. Various reducing agents can be employed, with the choice depending on the desired selectivity and reaction conditions.

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is clean and efficient.

Metal-Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl).

The reduction is generally selective for the nitro group, leaving the halogen substituents and the phenolic hydroxyl group intact. The resulting 2-amino-3-bromo-6-fluorophenol is a valuable intermediate for the synthesis of more complex molecules, such as heterocyclic compounds.

Oxidative Reactions of the Phenolic Moiety

The phenolic moiety of this compound is susceptible to oxidation. Phenols can be oxidized to quinones under appropriate conditions. The specific structure of the resulting quinone depends on the substitution pattern of the starting phenol (B47542). Given the substitution at positions 2, 3, and 6, oxidation could potentially lead to the formation of a substituted ortho-benzoquinone.

However, the presence of the electron-withdrawing nitro and halogen groups may render the phenol less susceptible to oxidation compared to unsubstituted phenol. Strong oxidizing agents would likely be required, such as Fremy's salt (potassium nitrosodisulfonate) or chromic acid derivatives. These harsh conditions could also lead to degradation of the molecule or side reactions.

Role as a Dienophile in Cycloaddition Reactions (e.g., Diels-Alder)

The aromatic ring of this compound is not a suitable diene or dienophile for a standard Diels-Alder reaction. wikipedia.org However, the concept of using electron-poor components as dienophiles is central to this reaction. wikipedia.orgyoutube.comyoutube.com Molecules with electron-withdrawing groups conjugated to an alkene are effective dienophiles. wikipedia.org While the benzene (B151609) ring itself is aromatic and stable, certain substituted alkenes with similar electron-withdrawing groups, such as β-fluoro-β-nitrostyrenes, have been shown to participate effectively in Diels-Alder reactions. beilstein-journals.orgresearchgate.net

Theoretically, under very specific and high-energy conditions, a portion of the substituted ring could act as an electron-poor dienophile in an inverse-electron-demand Diels-Alder reaction. This remains a speculative pathway and is not a common or synthetically useful reaction for this class of compounds.

Reaction Kinetics and Thermodynamic Considerations for Transformations of this compound

The kinetics and thermodynamics of reactions involving this compound are heavily influenced by its substituents.

Nucleophilic Aromatic Substitution (SNAr): The reaction proceeds via a two-step mechanism involving the formation of a stable Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing this intermediate, thereby lowering the activation energy of the first, rate-determining step. The high electronegativity of the fluorine atom makes the carbon at position 6 highly electrophilic, increasing the rate of nucleophilic attack compared to the carbon at position 3.

Table 2: Qualitative Impact of Substituents on Reaction Energetics

| Reaction Type | Substituent Effects | Activation Energy (Ea) | Reaction Rate |

| SNAr at C-F | -NO₂ (stabilizes intermediate) | Lowered | Fast |

| EAS at C-4 | -NO₂, -Br, -F (deactivating) vs. -OH (activating) | Increased (overall) | Slow |

| Nitro Reduction | -NO₂ group is the reaction site | Moderate | Moderate to Fast |

Influence of Substituent Effects on Reaction Pathways and Outcomes, including Resistance to Hydrolysis

The reactivity of this compound is a clear example of competing substituent effects.

Inductive Effect (-I): The F, Br, and NO₂ groups all exert a strong electron-withdrawing inductive effect, pulling electron density away from the ring.

Resonance Effect (+R/-R): The -OH, -F, and -Br groups have lone pairs that can be donated to the ring (+R effect), while the -NO₂ group strongly withdraws electrons from the ring via resonance (-R effect).

Aryl halides are typically very resistant to hydrolysis. However, the presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the halogen, significantly increases the rate of hydrolytic substitution. Therefore, under basic conditions (e.g., aqueous sodium hydroxide) and with heating, the fluorine atom in this compound could undergo hydrolysis to yield 3-bromo-2-nitro-1,6-dihydroxybenzene, although this would likely require more forcing conditions than reaction with other nucleophiles. The C-Br bond would be significantly more resistant to hydrolysis.

Advanced Applications of 3 Bromo 6 Fluoro 2 Nitrophenol As a Chemical Building Block

Synthesis of Complex Organic Scaffolds

The functional group array of 3-bromo-6-fluoro-2-nitrophenol makes it an ideal starting material for the synthesis of intricate molecular architectures, particularly substituted heterocyclic and poly-substituted aromatic systems. The interplay of the electron-withdrawing nitro group and the ortho, para-directing hydroxyl and halogen groups allows for controlled and selective reactions.

The transformation of this compound into heterocyclic structures typically begins with the chemical modification of its existing functional groups, most commonly the reduction of the nitro group to a primary amine. This unlocks its potential to undergo cyclization reactions.

Benzimidazoles : The synthesis of a benzimidazole (B57391) core requires an ortho-phenylenediamine (a benzene (B151609) ring with two adjacent amino groups). While direct conversion is not feasible, this compound can be used to synthesize related benzoxazoles. The initial step is the reduction of the nitro group to form 2-amino-3-bromo-6-fluorophenol (B3040273). This intermediate, possessing adjacent amino and hydroxyl groups, can then undergo condensation with aldehydes or carboxylic acids to form the benzoxazole (B165842) ring system. The synthesis of new fluoro-benzimidazole derivatives is an active area of research for developing potential drug candidates. nih.govnih.govresearchgate.net

Quinolines : Quinoline (B57606) synthesis often involves the cyclization of aniline (B41778) derivatives. By reducing the nitro group of this compound to an amine, the resulting 3-bromo-6-fluoro-2-aminophenol can serve as a precursor. This aniline derivative could then theoretically be subjected to classic quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, where it would react with α,β-unsaturated carbonyl compounds or their precursors to build the quinoline scaffold. The bromine and fluorine atoms would remain on the benzene portion of the new heterocyclic system. researchgate.net

Schiff Bases : Schiff bases, characterized by an imine (-C=N-) group, are readily formed from primary amines and carbonyl compounds. jcsp.org.pk The key first step is the reduction of the nitro group on this compound to yield 3-bromo-6-fluoro-2-aminophenol. This primary amine can then react with a variety of aldehydes or ketones in a condensation reaction to form a diverse library of Schiff bases. These resulting compounds incorporate the bromo- and fluoro-substituted phenolic ring, making them valuable for further synthetic manipulation or biological screening. gsconlinepress.comnih.gov

Table 1: Proposed Synthesis of Heterocyclic Precursors from this compound This table outlines the initial transformation required to prepare the starting material for subsequent heterocycle synthesis.

| Starting Material | Reaction | Intermediate Product | Potential Heterocycle Class |

|---|---|---|---|

| This compound | Nitro group reduction (e.g., using H₂, Pd/C or SnCl₂) | 2-Amino-3-bromo-6-fluorophenol | Benzoxazoles, Quinolines, Schiff Bases |

The synthesis of poly-substituted aromatic systems requires a careful strategy to control the order and position of substituent introduction. libretexts.orglibretexts.org this compound is itself a poly-substituted system, and its functional groups dictate the regiochemistry of subsequent reactions.

Strategies for Incorporating Fluorine and Bromine through this compound into Target Molecules

A key advantage of using this compound as a building block is the direct incorporation of both fluorine and bromine into the target molecule. The carbon-fluorine (C-F) bond is exceptionally strong and generally stable to most common reaction conditions, ensuring that the fluorine atom is retained throughout a multi-step synthesis.

Similarly, the carbon-bromine (C-Br) bond is robust enough to withstand many synthetic transformations, such as the nitro group reduction mentioned earlier. However, it is also sufficiently reactive to participate in specific reactions like metal-halogen exchange or cross-coupling reactions when desired. This dual nature allows chemists to either retain the bromine atom in the final product or use it as a specific attachment point for further functionalization. By carrying these halogens from the start, this building block eliminates the need for potentially challenging and less selective halogenation steps later in the synthesis.

Role in Structure-Activity Relationship (SAR) Studies for Investigating Chemical Functionality and Synthetic Utility

Structure-Activity Relationship (SAR) is a cornerstone of medicinal chemistry, where the properties of a lead compound are systematically modified to understand how its chemical structure relates to its biological activity. nih.gov this compound is an excellent scaffold for SAR studies due to its collection of chemically distinct functional groups. nih.gov

By using this compound as a starting point, a library of derivatives can be synthesized where each functional group is systematically modified or replaced. This allows researchers to probe the importance of each feature for the molecule's function:

Fluorine : Often used to enhance metabolic stability, improve binding affinity by participating in specific interactions, and modulate the acidity or basicity of nearby functional groups.

Bromine : Can act as a bulky, lipophilic group to explore steric requirements in a binding pocket. It also serves as a key position for creating further analogues via cross-coupling chemistry.

Nitro Group : Acts as a strong hydrogen bond acceptor and can be crucial for binding. Alternatively, its reduction to an amine introduces a basic center and a hydrogen bond donor, allowing for a completely different set of interactions.

Phenolic Hydroxyl : Can serve as a critical hydrogen bond donor and/or acceptor. It can also be converted into an ether or ester to investigate the impact of removing this hydrogen-bonding capability.

By synthesizing derivatives from this compound and evaluating their biological effects, chemists can build a detailed understanding of the pharmacophore, guiding the design of more potent and selective therapeutic agents.

Table 2: Functional Group Roles in SAR Studies

| Functional Group | Potential Role in Biological Activity | Possible Modifications for SAR |

|---|---|---|

| Fluorine (F) | Metabolic blocker, modulates pKa, enhances binding affinity | Substitution with H, Cl, or CF₃ |

| Bromine (Br) | Hydrophobic interaction, steric bulk, synthetic handle | Substitution via cross-coupling (e.g., with aryl, alkyl groups) |

| Nitro (NO₂) | Hydrogen bond acceptor, electron-withdrawing effects | Reduction to amine (NH₂), replacement with other groups (e.g., cyano) |

| Hydroxyl (OH) | Hydrogen bond donor/acceptor, acidic center | Conversion to ether (OR) or ester (OCOR) |

Future Research Directions and Unexplored Avenues for 3 Bromo 6 Fluoro 2 Nitrophenol

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 3-Bromo-6-fluoro-2-nitrophenol and related compounds often relies on classical nitration and halogenation reactions, which may involve harsh conditions and the generation of significant waste. Future research should prioritize the development of more sustainable and efficient synthetic strategies.

Key Research Objectives:

Greener Nitration and Halogenation: Investigation into milder and more selective nitrating and brominating agents can reduce the environmental impact. This includes exploring enzymatic or biocatalytic approaches for regioselective functionalization of the phenol (B47542) ring.

C-H Activation/Functionalization: Direct C-H activation and subsequent functionalization of a fluoronitrophenol precursor could offer a more atom-economical route, eliminating the need for pre-functionalized starting materials.

Transition-Metal Catalyzed Cross-Coupling: The development of novel cross-coupling strategies could enable the late-stage introduction of the bromo or fluoro groups, providing greater flexibility in the synthesis of derivatives.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Enzymatic Halogenation/Nitration | High regioselectivity, mild reaction conditions, reduced waste. | Enzyme stability and activity with substituted phenols, substrate scope. |

| C-H Functionalization | High atom economy, reduced synthetic steps. | Regioselectivity control on an electronically complex aromatic ring. |

| Late-Stage Halogenation | Rapid access to a library of analogues from a common intermediate. | Development of robust and functional group tolerant halogenation methods. |

Advanced Mechanistic Investigations using In-situ Spectroscopic Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and designing new reactions. The application of in-situ spectroscopic techniques can provide invaluable real-time data on reaction intermediates and transition states.

Applicable In-situ Techniques:

ReactIR (Fourier Transform Infrared Spectroscopy): To monitor the concentration of reactants, intermediates, and products in real-time, providing kinetic data and insights into reaction pathways.

In-situ NMR (Nuclear Magnetic Resonance) Spectroscopy: To identify and characterize transient intermediates that are not observable by conventional offline analysis.

Raman Spectroscopy: To probe vibrational modes of molecules, offering complementary information to IR spectroscopy, particularly for symmetric vibrations and reactions in aqueous media.

UV-Vis Spectroscopy: To track the formation and decay of colored intermediates and charge-transfer complexes.

By employing these techniques, researchers can gain a deeper understanding of the electrophilic aromatic substitution mechanisms at play during the synthesis of this compound and its subsequent reactions.

Exploration of New Reactivity Modes and Transformative Potential in Organic Synthesis

The unique combination of functional groups in this compound opens up possibilities for a wide range of chemical transformations, many of which remain unexplored.

Potential Areas of Exploration:

Cross-Coupling Reactions: The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group and fluorine atom activate the aromatic ring towards nucleophilic attack, allowing for the displacement of the fluorine or bromine atom by various nucleophiles.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be further functionalized, opening up access to a diverse range of substituted anilines.

Phenolic Hydroxyl Group Derivatization: The hydroxyl group can be readily derivatized to ethers, esters, and other functional groups, allowing for the fine-tuning of the molecule's properties.

Computational Predictions for Novel Derivatives and Reaction Pathways

Computational chemistry and molecular modeling can play a pivotal role in guiding future research efforts by predicting the properties of novel derivatives and elucidating potential reaction pathways.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can help in understanding its reactivity and in designing new reactions.

Molecular Docking: For potential pharmaceutical applications, molecular docking studies can predict the binding affinity and mode of interaction of this compound derivatives with biological targets.

Reaction Pathway Modeling: Computational modeling can be employed to investigate the mechanisms of potential reactions, identify key transition states, and predict reaction outcomes, thereby saving experimental time and resources.

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of molecular orbitals and electrostatic potential. | Identification of reactive sites for electrophilic and nucleophilic attack. |

| Molecular Docking | Simulation of binding to a protein active site. | Prediction of potential biological activity. |

| Reaction Pathway Modeling | Calculation of activation energies for potential reactions. | Feasibility assessment of novel synthetic transformations. |

Integration into Flow Chemistry and Automation for Enhanced Synthesis

The translation of synthetic routes for this compound and its derivatives to continuous flow chemistry and automated platforms offers numerous advantages over traditional batch synthesis.

Benefits of Flow Chemistry and Automation:

Enhanced Safety: Flow reactors allow for better control over reaction parameters, especially for potentially hazardous reactions like nitration, by minimizing the reaction volume and improving heat transfer.

Increased Efficiency and Yield: Precise control over stoichiometry, reaction time, and temperature in a continuous flow setup often leads to higher yields and purer products.

Scalability: Scaling up a reaction in a flow system is often more straightforward than in a batch process, simply by running the reactor for a longer duration.

Automation and High-Throughput Experimentation: Automated flow platforms can be used to rapidly screen a wide range of reaction conditions and substrates, accelerating the discovery of new reactions and the optimization of existing ones.

The integration of these modern synthetic technologies will be crucial for the efficient and safe production of this compound and for unlocking its full potential in various fields of chemical science.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-bromo-6-fluoro-2-nitrophenol, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration of phenol derivatives. For example:

- Bromination : Use Br₂ in CS₂ at 273 K to introduce bromine at the ortho position relative to the hydroxyl group, leveraging the activating nature of the -OH group .

- Nitration : HNO₃/H₂SO₄ introduces nitro groups preferentially at positions meta to halogens due to steric and electronic effects. Fluorine, being a weak ortho/para director, may compete with bromine’s steric bulk .

- Fluorination : Direct fluorination via halogen exchange (e.g., using KF/18-crown-6) or via diazotization in HF-based media.

Q. How can crystallographic methods resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or WinGX is standard.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : Apply anisotropic displacement parameters for heavy atoms (Br, F). Hydrogen bonding between -OH and nitro groups can stabilize crystal packing .

Advanced Research Questions

Q. How do computational methods (DFT, MD) predict reactivity trends in electrophilic substitution reactions of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 or ORCA to compute Fukui indices and electrostatic potential maps. The nitro group deactivates the ring, while bromine and fluorine compete as meta/para directors .

- MD Simulations : Study solvation effects (e.g., DMSO vs. CS₂) on reaction pathways using GROMACS. Polar solvents stabilize transition states in nitration .

Q. What analytical techniques are optimal for detecting trace byproducts (e.g., dihalogenated isomers) in synthesized this compound?

- Methodological Answer :

- LC-MS : Use a C18 column with ESI⁻ ionization to separate isomers. Bromine (79/81 isotopic pattern) and fluorine (no isotopes) aid identification .

- 19F NMR : Distinct chemical shifts for fluorine in ortho vs. para positions (δ = -110 to -120 ppm for para-F) .

Q. How do steric and electronic effects in this compound influence its bioactivity in medicinal chemistry applications?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., tyrosine kinase inhibitors). The nitro group may act as a hydrogen-bond acceptor, while bromine enhances lipophilicity .

- SAR Studies : Compare IC₅₀ values against analogs (e.g., 3-chloro-6-fluoro-2-nitrophenol) to isolate halogen-specific effects .

Data Contradiction Analysis

Q. How to reconcile conflicting spectral data (e.g., NMR shifts vs. DFT predictions) for this compound?

- Methodological Answer :

- NMR Discrepancies : Paramagnetic effects from bromine can deshield nearby protons. Use relativistic DFT (e.g., ZORA in ADF) for accurate shift predictions .

- Crystallographic vs. Computational Geometry : Compare bond lengths/angles from SC-XRD with gas-phase DFT structures. Solvent-induced polarization often explains differences .

Research Applications

Q. What role does this compound play in synthesizing fluorinated pharmaceuticals?

- Methodological Answer :

- Intermediate in Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts can replace bromine with aryl/heteroaryl groups, retaining fluorine for bioavailability .

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling further functionalization (e.g., amide coupling) .

Tools & Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.